molecular formula C20H28FN3O3 B593231 5-Fluoro-adb, (R)- CAS No. 1838134-16-9

5-Fluoro-adb, (R)-

Cat. No.: B593231
CAS No.: 1838134-16-9
M. Wt: 377.5 g/mol
InChI Key: PWEKNGSNNAKWBL-KRWDZBQOSA-N
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Description

(R)-5-fluoro ADB is an analytical reference standard categorized as a synthetic cannabinoid. It is the (R)-enantiomer of (S)-5-fluoro ADB. (R)-5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
5-fluoro ADB is an analog of a fluorinated ADB-PINACA derivative in which the terminal amide has been replaced with a methyl ester. 5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.

Biochemical Analysis

Biochemical Properties

“5-Fluoro-adb, ®-” plays a significant role in biochemical reactions. It interacts with the human cannabinoid CB1 and CB2 receptors . The nature of these interactions is primarily agonistic .

Cellular Effects

The effects of “5-Fluoro-adb, ®-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Adverse physiological and psychological effects have been associated with its use .

Biological Activity

5-Fluoro-ADB, also known as 5-fluoro MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. This article delves into the compound's biological effects, focusing on its interaction with human cells, particularly in the context of angiogenesis and receptor activation.

5-Fluoro-ADB is classified as a full agonist for the cannabinoid receptors CB1 and CB2, exhibiting a potency approximately 300 times greater than that of Δ9-tetrahydrocannabinol (THC) . Its chemical structure allows it to mimic the effects of natural cannabinoids, leading to significant physiological responses.

Effects on Human Cerebral Microvascular Endothelial Cells

Recent studies have investigated the effects of 5-Fluoro-ADB on human cerebral microvascular endothelial cells (HBMECs), revealing several critical findings:

  • Cell Viability and Proliferation : Treatment with 5-Fluoro-ADB significantly increased HBMEC viability across various concentrations. The MTT assay results indicated a notable rise in cell proliferation, with a P-value less than 0.0001 at concentrations ranging from 0.01 μM to 1 μM .
  • Angiogenic Factors : The compound enhanced the expression of angiogenic markers including ANG-1, ANG-2, and VEGF. The mRNA levels of these factors showed substantial increases, indicating a robust angiogenic response:
    • ANG-1: Up to 4.8-fold increase at 1 μM
    • ANG-2: Up to 3.2-fold increase at 1 μM
    • VEGF: Up to 5.4-fold increase at 1 μM .
  • Protein Expression : Western blot analysis demonstrated increased intracellular protein levels of Ser9-p-GSK-3β, ANG-1, ANG-2, and VEGF in response to treatment with 5-Fluoro-ADB at concentrations of 0.01 μM and 1 μM .

Summary of Findings

The following table summarizes key findings from studies on the biological activity of 5-Fluoro-ADB:

Parameter Concentration (μM) Fold Change / Effect Statistical Significance
Cell Viability (MTT Assay)0.01 - 1IncreasedP < 0.0001
ANG-1 mRNA Expression0.001 - 1Up to 4.8-foldP < 0.0001
ANG-2 mRNA Expression0.001 - 1Up to 3.2-foldP < 0.0001
VEGF mRNA Expression0.0001 - 1Up to 5.4-foldP < 0.0001
Protein Expression (Western Blot)0.01 - 1IncreasedSignificant

Toxicological Implications

The potent biological activity of 5-Fluoro-ADB raises concerns regarding its toxicological effects. Reports indicate that it has been associated with severe adverse effects, including hospitalizations and fatalities linked to its use . Analytical methods have been developed for its detection in blood samples, revealing average concentrations in postmortem cases that suggest potential contributions to fatal outcomes .

Case Studies

Several case studies highlight the implications of using synthetic cannabinoids like 5-Fluoro-ADB:

  • A study reported the presence of this compound in the blood of four deceased individuals, with concentrations ranging from 0.11 ng/mL to 1.92 ng/mL .
  • Another investigation analyzed blood samples from postmortem cases and found significant levels of both the parent compound and its metabolites, emphasizing the need for comprehensive toxicological screening when synthetic cannabinoids are suspected .

Properties

IUPAC Name

methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEKNGSNNAKWBL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347698
Record name (R)-5-Fluoro-ABD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838134-16-9
Record name 5-Fluoro-adb, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-5-Fluoro-ABD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-ADB, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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